molecular formula C7H10O4 B093858 trans-Cyclopentane-1,2-dicarboxylic acid CAS No. 17224-73-6

trans-Cyclopentane-1,2-dicarboxylic acid

Cat. No. B093858
CAS RN: 17224-73-6
M. Wt: 158.15 g/mol
InChI Key: ASJCSAKCMTWGAH-RFZPGFLSSA-N
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Description

Trans-cyclopentane-1,2-dicarboxylic acid is a chemical compound that is part of the cycloalkane family, characterized by a cyclopentane ring with two carboxylic acid groups at the 1 and 2 positions. This compound is of interest in various fields of chemistry and pharmacology due to its potential as a bio-isostere for carboxylic acid functional groups, which are commonly found in drug molecules .

Synthesis Analysis

The synthesis of trans-cyclopentane-1,2-dicarboxylic acid derivatives has been explored in the context of drug design. For instance, hydroxamic derivatives of trans-1,2-cyclopentanedicarboxylic acid have been synthesized and evaluated for their inhibitory activity against angiotensin-converting enzyme, showing promising results . Additionally, novel diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids have been synthesized through a sequence of reactions including Diels-Alder reactions and oxidative cleavage, ensuring proper stereochemistry .

Molecular Structure Analysis

The molecular structure of trans-cyclopentane-1,2-dicarboxylic acid and its derivatives has been studied using various techniques. For example, the conformational preferences of a related compound, 1-amino-2-phenylcyclopentane-1-carboxylic acid, have been investigated using DFT calculations, revealing that the conformational space of the cis stereoisomer is more restricted than that of the trans derivative . Additionally, the crystal structures of inclusion compounds of related dicarboxylic acid hosts with ethanol guests have been determined by X-ray diffraction, providing insights into the molecular geometries and host-guest interactions .

Chemical Reactions Analysis

The chemical reactivity of cyclopentane carboxylic acids has been studied, particularly in the context of isomerization reactions. The cis-trans isomerization of homologous 2-hydroxycycloalkanecarboxylic acids under basic conditions has been investigated, with the cyclopentane homologue affording synthetically useful amounts of the trans acid . This type of reaction is important for the synthesis of various stereoisomers of cyclopentane-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane-1,2-dicarboxylic acid derivatives have been compared to those of other carboxylic acid isosteres. Cyclopentane-1,3-diones, for example, have been shown to exhibit pKa values typically in the range of carboxylic acids, suggesting their potential as a novel isostere for the carboxylic acid functional group . The acidity, tautomerism, and geometry of hydrogen bonding of cyclopentane-1,2-diones have also been evaluated, with certain derivatives demonstrating potent antagonist activity against the thromboxane A2 prostanoid receptor, comparable to that of the parent carboxylic acid .

Scientific Research Applications

  • Synthesis of Chiral Ligands and Receptors : trans-Cyclopentane-1,2-diamine, a related compound, is used in the synthesis of chiral ligands and receptors. Recent advancements in synthetic approaches have renewed interest in this chiral motif for broad applications (González‐Sabín, Rebolledo, & Gotor, 2009).

  • Synthesis of Cis-Apocamphoric Acids : This compound is involved in the synthesis of various acids like cis-cyclopentane-1,3-dicarboxylic acid and cis-cyclohexane-1,3-dicarboxylic acid, which are significant in pharmaceuticals (Camps & Jaime, 1981).

  • Preparation of Dihydropyrimidin-4(3H)-one Enantiomers : The compound is used in the preparation of cycloalkane-fused dihydropyrimidin-4-one enantiomers, vital in medicinal chemistry (Szakonyi et al., 1998).

  • Isomerisation Studies : Isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids, including cyclopentane derivatives, is studied under basic conditions, which is crucial for understanding reaction mechanisms in organic synthesis (Gyarmati et al., 2006).

  • Separation of Isomers : High-performance liquid chromatography is used for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids, important in analytical chemistry and pharmaceutical quality control (Péter & Fülöp, 1995).

  • Plasticizer Identification : The compound's derivatives, like diisononyl cyclohexane-1,2-dicarboxylate, are identified in new generation plasticizers, indicating its importance in material science and environmental studies (Dziwiński, Poźniak, & Lach, 2017).

  • Condensation with Carbon Monoxide : Cyclopentane derivatives, including cyclopentanecarboxylic acid, are produced by condensing cycloalkanes with carbon monoxide, an important reaction in organic synthesis (Balaban & Nenitzescu, 1960).

properties

IUPAC Name

(1R,2R)-cyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCSAKCMTWGAH-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883675
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cyclopentane-1,2-dicarboxylic acid

CAS RN

1461-97-8
Record name trans-1,2-Cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-DL-cyclopentane-1,2-dicarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
J Pozo Cisternas - 1968 - ir.library.oregonstate.edu
The object of this study is the synthesis of trans-cyclopentane-1, 2-dicarboxylic acid. Five procedures designed for the synthesis of this trans diacid are described in the literature. The …
Number of citations: 0 ir.library.oregonstate.edu
J González-Sabín, F Rebolledo, V Gotor - Chemical Society Reviews, 2009 - pubs.rsc.org
Despite its early description, trans-cyclopentane-1,2-diamine has been underestimated historically. Its non-commercial availability, extreme instability and complexity of the classical …
Number of citations: 46 pubs.rsc.org
SG Gouin, JF Gestin, K Joly, A Loussouarn, A Reliquet… - Tetrahedron, 2002 - Elsevier
Two polyaminocarboxylic acid chelating agents were synthesized. Complexation properties regarding 111 In and 153 Sm, two radionuclides suitable for applications in …
Number of citations: 28 www.sciencedirect.com
S Choi, IA Guzei, Y Kim, P Kang, SH Choi - ChemPlusChem, 2021 - Wiley Online Library
A series of nylon‐like oligomers was synthesized, which consisted of alternating cyclic 1,2‐diamine and 1,2‐dicarboxylic acid building blocks with a five‐membered ring constraint. The …
KM Harmon, BL Snider, LM Pappalardo - Journal of molecular structure, 1992 - Elsevier
Addition of the fluoride ion to a saturated solution of succinic acid causes additional succinic acid to go into solution. This process follows the same stoichiometry as the fluoride ion …
Number of citations: 6 www.sciencedirect.com
C Olano, B Wilkinson, C Sánchez, SJ Moss… - Chemistry & biology, 2004 - cell.com
The biosynthetic gene cluster for the angiogenesis inhibitor borrelidin has been cloned from Streptomyces parvulus Tü4055. Sequence analysis indicates that the macrolide ring of …
Number of citations: 193 www.cell.com
AM Daly, DG Gilheany - Tetrahedron: Asymmetry, 2003 - Elsevier
A complete synthesis of enantiopure trans-cyclopentane-1,2-diamine and trans-cyclobutane-1,2-diamine is described. These diamines have been used as components of novel chiral …
Number of citations: 61 www.sciencedirect.com
D Nöteberg, J Brånalt, I Kvarnström… - Journal of Medicinal …, 2000 - ACS Publications
With the aim to prepare nonpeptidic thrombin inhibitors, the amino acids of the thrombin-inhibiting tripeptide chain d-Phe-Pro-Arg were replaced with isosteres. Arg was replaced with …
Number of citations: 41 pubs.acs.org
JO Halford, B Weissmann - The Journal of Organic Chemistry, 1952 - ACS Publications
It was desired to compare the ease of closure of the seven membered ring with the parallel case [Ruggli (1), et ah] in which a similar ring is constructed on the ortho positions of benzene…
Number of citations: 6 pubs.acs.org
SF BIRCH, RA DEAN, NJ HUNTER… - The Journal of …, 1955 - ACS Publications
In continuation of the program of research into the natureof sulfur com-pounds associated with petroleum, the preparation of a number of typical bicyelic sulfides has been undertaken. …
Number of citations: 34 pubs.acs.org

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